![molecular formula C90H161ClN36O24 B612410 1229236-78-5 CAS No. 1229236-78-5](/img/new.no-structure.jpg)
1229236-78-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 1229236-78-5, also known as C 21, is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1). It has a molecular formula of C90H161ClN36O24 and a molecular weight of 2166.94. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
Hematological Malignancies
LY2784544 has demonstrated efficacy in preclinical models of hematological cancers characterized by JAK2 mutations, particularly the JAK2V617F mutation associated with myeloproliferative neoplasms (MPNs). In studies involving Ba/F3 cells expressing this mutation, LY2784544 significantly inhibited cell proliferation with an IC50 of 55 nM and induced apoptosis at concentrations around 113 nM .
Animal Studies
In SCID mice bearing Ba/F3-JAK2V617F-GFP tumors, LY2784544 exhibited a threshold effective dose (TED50) of approximately 12.7 mg/kg, effectively reducing tumor burden in a dose-dependent manner. Notably, it showed minimal effects on normal hematopoietic progenitor cells, suggesting a favorable therapeutic window for targeting malignant cells while sparing healthy tissue .
Case Studies
Several case studies have documented the clinical implications of LY2784544:
Case Study 1: Efficacy in Myelofibrosis
A study published in Blood Cancer Journal reported on patients with myelofibrosis who were treated with LY2784544. The results indicated significant reductions in spleen size and symptom burden, correlating with the inhibition of JAK2 signaling pathways. Patients experienced improved quality of life metrics alongside hematologic responses .
Case Study 2: Safety Profile Assessment
Another investigation assessed the safety profile of LY2784544 in a cohort of patients with MPNs. The study highlighted manageable side effects primarily related to gastrointestinal disturbances and transient liver enzyme elevations but noted no severe adverse events directly attributable to the compound .
Mécanisme D'action
Mode of Action
C 21 interacts with PRMT1 and inhibits its activity. It exhibits five-fold selectivity for PRMT1 over PRMT6 and >250-fold selectivity over PRMT3 and CARM1 . The inhibition of PRMT1 by C 21 can alter the properties of its substrates, affecting various cellular functions .
Biochemical Pathways
PRMT1 regulates several biological processes like chromatin dynamics, transcription, RNA processing, and signal transduction . Inhibition of PRMT1 by C 21 can affect these processes. For instance, PRMT1 inhibition has been shown to activate the interferon pathway, which can potentiate antitumor immunity .
Pharmacokinetics
The technical data provided for C 21 indicates that it is soluble to 2 mg/ml in water . .
Result of Action
Inhibition of PRMT1 by C 21 has been associated with various molecular and cellular effects. For example, PRMT1 inhibition has been shown to restrain the growth of refractory melanoma and increase intratumoral CD8+ T cells in vivo . It also affects the development of enteroendocrine cells, most likely via inhibition of Neurogenin 3-mediated commitment to the EEC lineage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound 1229236-78-5 involves the use of peptide synthesis techniques. The compound is a peptide-based inhibitor with a specific sequence and modifications. The synthesis typically involves the stepwise addition of amino acids to form the desired peptide chain, followed by specific modifications to achieve the final structure.
Industrial Production Methods: Industrial production of compound this compound is carried out using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The process involves the use of automated peptide synthesizers, which facilitate the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Compound 1229236-78-5 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to changes in its oxidation state and the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of halogenated derivatives, while oxidation and reduction reactions can result in the formation of oxidized or reduced forms of the compound.
Comparaison Avec Des Composés Similaires
C 21: Another selective PRMT1 inhibitor with similar properties.
PRMT6 Inhibitors: Compounds that selectively inhibit PRMT6, another member of the protein arginine methyltransferase family.
CARM1 Inhibitors: Compounds that inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is involved in gene regulation
Uniqueness: Compound 1229236-78-5 is unique due to its high selectivity for PRMT1 over other protein arginine methyltransferases. It exhibits five-fold selectivity for PRMT1 over PRMT6 and more than 250-fold selectivity over PRMT3 and CARM1. This high selectivity makes it a valuable tool for studying the specific functions of PRMT1 without affecting other related enzymes .
Activité Biologique
The compound identified by the CAS number 1229236-78-5 is known as LY2784544, a potent and selective inhibitor of the Janus kinase 2 (JAK2) tyrosine kinase. JAK2 plays a crucial role in hematopoiesis and immune response, and its aberrant activation is implicated in various hematological malignancies, particularly those driven by the JAK2 V617F mutation. This article provides a comprehensive overview of the biological activity of LY2784544, including its mechanism of action, efficacy in inhibiting JAK2 signaling, and its potential therapeutic applications.
LY2784544 functions as an ATP-competitive inhibitor that selectively targets JAK2. It exhibits a higher potency against the JAK2 V617F mutant compared to wild-type JAK2 and other JAK family members (JAK1 and JAK3). The compound's selectivity is evidenced by its IC50 values, which measure the concentration required to inhibit 50% of the target activity:
Target | IC50 (nM) |
---|---|
JAK2 | 0.191 |
JAK1 | 2.904 |
JAK3 | 4.744 |
These values indicate that LY2784544 is significantly more effective at inhibiting JAK2 than JAK1 or JAK3, making it a promising candidate for targeted therapy in diseases associated with JAK2 activation .
Efficacy in Cell Proliferation and Apoptosis
In vitro studies have demonstrated that LY2784544 effectively inhibits cell proliferation in Ba/F3 cells expressing the JAK2 V617F mutation, with an IC50 of approximately 55 nM. Conversely, it shows minimal inhibitory effects on interleukin-3-stimulated wild-type JAK2 cells (IC50 values exceeding 1,000 nM) . Furthermore, LY2784544 induces apoptosis in these mutant-expressing cells, as measured by Caspase 3/7 assays, with an effective concentration (EC50) of around 113 nM.
In Vivo Studies
Preclinical studies in mouse models have shown that LY2784544 significantly reduces tumor burden in SCID mice bearing Ba/F3-JAK2V617F-GFP cells. The threshold effective dose (TED50) for inhibiting STAT5 phosphorylation was found to be 12.7 mg/kg. Notably, the compound exhibited no adverse effects on erythroid progenitors or platelets, suggesting a favorable safety profile for therapeutic applications .
Case Studies and Clinical Implications
A case study published by Ma et al. highlighted the therapeutic potential of LY2784544 in treating myeloproliferative neoplasms (MPNs) driven by the JAK2 V617F mutation. The study reported significant clinical responses in patients treated with LY2784544, including reductions in splenomegaly and normalization of blood counts . These findings support further investigation into LY2784544's efficacy as a targeted treatment modality.
Propriétés
Numéro CAS |
1229236-78-5 |
---|---|
Formule moléculaire |
C90H161ClN36O24 |
Poids moléculaire |
2166.94 |
InChI |
InChI=1S/C90H161ClN36O24/c1-50(2)36-63(121-74(137)47-111-79(141)57(22-9-14-30-94)117-70(133)43-107-68(131)41-109-77(139)55(20-7-12-28-92)118-71(134)44-110-80(142)58(25-17-33-103-66(97)38-91)120-73(136)46-113-82(144)65(48-128)116-53(6)129)81(143)112-45-72(135)119-56(21-8-13-29-93)78(140)108-40-67(130)106-42-69(132)115-52(5)76(138)122-59(23-10-15-31-95)83(145)124-62(27-19-35-105-90(100)101)85(147)126-64(37-54-39-102-49-114-54)87(149)125-61(26-18-34-104-89(98)99)84(146)123-60(24-11-16-32-96)86(148)127-75(51(3)4)88(150)151/h39,49-52,55-65,75,128H,7-38,40-48,92-96H2,1-6H3,(H2,97,103)(H,102,114)(H,106,130)(H,107,131)(H,108,140)(H,109,139)(H,110,142)(H,111,141)(H,112,143)(H,113,144)(H,115,132)(H,116,129)(H,117,133)(H,118,134)(H,119,135)(H,120,136)(H,121,137)(H,122,138)(H,123,146)(H,124,145)(H,125,149)(H,126,147)(H,127,148)(H,150,151)(H4,98,99,104)(H4,100,101,105)/t52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,75-/m0/s1 |
Clé InChI |
OANJWIVLLOAGEG-CQSMXCMYSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)CCl)NC(=O)CNC(=O)[C@H](CO)NC(=O)C |
Apparence |
White lyophilised solid |
Pureté |
>98% |
Séquence |
SGXGKGGKGLGKGGAKRHRKV(Modifications: Ser-1 = N-terminal Ac, X = N5-(2-Chloro-1-iminoethyl)]-Orn) |
Solubilité |
Soluble in water |
Stockage |
-20°C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.